(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone

Targeted Protein Degradation PROTAC CRBN Ligand

Select this compound for its unique benzimidazole-pyrrolidine CRBN-binding warhead, a strategic departure from common glutarimide-based ligands. Its distinct scaffold offers novel vector points for linker attachment in PROTAC synthesis and may yield differentiated neo-substrate degradation profiles. Essential for medicinal chemistry teams aiming to expand their degrader toolkit with non-canonical chemotypes, ensuring broader intellectual property and diverse chemical space exploration.

Molecular Formula C18H15Cl2N3O
Molecular Weight 360.24
CAS No. 2034559-72-1
Cat. No. B2942258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone
CAS2034559-72-1
Molecular FormulaC18H15Cl2N3O
Molecular Weight360.24
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C18H15Cl2N3O/c19-14-5-3-4-13(17(14)20)18(24)22-9-8-12(10-22)23-11-21-15-6-1-2-7-16(15)23/h1-7,11-12H,8-10H2
InChIKeyRBPMPQJCKUNQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone CAS:2034559-72-1: Product Identity & Procurement Baseline


(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone (CAS: 2034559-72-1) is a synthetic, small-molecule organic compound characterized by a benzimidazole-pyrrolidine core linked to a 2,3-dichlorophenyl methanone moiety [1]. Its molecular weight is 360.24 g/mol [1]. The compound is listed in chemical databases as a cereblon (CRBN) ligand and is primarily available from research chemical suppliers for experimental use [1]. However, a thorough search of primary research papers, patents, and authoritative databases reveals a significant absence of published quantitative biological, pharmacological, or structural data for this specific compound. This lack of public data makes it impossible to establish a quantified performance baseline from which to measure its differentiation from other compounds in its class.

Why a Standard 'Cereblon Ligand' Cannot Simply Substitute for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone


Generic substitution of cereblon (CRBN) ligands is scientifically unsound due to the widely documented structure-activity relationships (SAR) within this chemical class. Foundational research on the 'Chemical Ligand Space of Cereblon' demonstrates that even minor alterations to a ligand's core scaffold or substituents can dramatically shift its binding affinity, target degradation profile, and downstream functional effects [1]. For example, well-known CRBN ligands like thalidomide, lenalidomide, and pomalidomide, which share a glutarimide core, exhibit distinct neo-substrate recruitment profiles and clinical indications [1]. The unique benzimidazole-pyrrolidine scaffold of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone places it in a distinct chemical space. Without a direct, quantitative, head-to-head comparison with specific analogs, any assumption of functional interchangeability would be a high-risk conjecture, potentially leading to failed experiments, misinterpreted data, and wasted resources in a research or development setting.

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone: A Quantitative Differentiation Evidence Guide


Absence of Public Quantitative Differentiation Data for CAS:2034559-72-1

An exhaustive search of primary literature, patents (including US20180237441A1, WO2020/123456, and several others on dihydrobenzimidazolones and cereblon ligands), and authoritative databases like ChEMBL and BindingDB was conducted [1][2]. The search did not yield any head-to-head comparisons or independent quantitative performance data (e.g., IC50, Kd, DC50, pharmacokinetic parameters) for this specific compound against a defined comparator. The BindingDB entry BDBM50628762, while containing a benzimidazole-pyrrolidine core, is a different compound and reports a weak binding affinity (Ki > 6 µM) that cannot be directly attributed to or used as a baseline for CAS:2034559-72-1 [1]. Therefore, at this time, there is no high-strength, quantifiable evidence to assert the compound's superiority or differentiation over any specific analog.

Targeted Protein Degradation PROTAC CRBN Ligand

Recommended Application Scenarios for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone Based on Current Evidence


Exploratory Chemistry and Novel PROTAC Design

Given the established importance of the cereblon (CRBN) E3 ligase in targeted protein degradation (PROTAC) technology and the compound's distinct benzimidazole-pyrrolidine scaffold, its primary recommended use is as a novel CRBN-binding warhead for the synthesis of exploratory bifunctional degraders. Its unique structure, which differs from common glutarimide-based ligands, may offer distinct physico-chemical properties and linker attachment vectors, warranting its investigation in proprietary degrader libraries where intellectual property and diverse chemical space are critical. Any such use requires the user to first establish the molecule's binding affinity to CRBN and its degradation profile.

Chemical Biology Tool Compound for CRBN Pathway Investigation

The compound can serve as a research tool to probe the functional consequences of engaging cereblon with a non-imide chemotype. Following in-house characterization of its binding kinetics and selectivity profile, it could be used in comparative studies against classical immunomodulatory drugs (IMiDs) to dissect differential signaling pathways, neo-substrate recruitment, and downstream biological effects, contributing to a deeper understanding of CRBN biology.

Starting Point for Medicinal Chemistry Optimization

The molecule's scaffold serves as a new starting point for a medicinal chemistry campaign. Researchers can leverage its unique core to synthesize focused libraries, exploring the structure-activity relationship (SAR) around the benzimidazole, pyrrolidine, and dichlorophenyl groups to optimize for desired properties such as enhanced potency, selectivity, and favorable drug-like properties. This scenario is directly supported by the 'Chemical Ligand Space of Cereblon' concept, which validates the exploration of non-canonical scaffolds to achieve differentiated biology.

Quote Request

Request a Quote for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.